2-[(4-Methoxyphenyl)amino]butanohydrazide
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Overview
Description
2-[(4-Methoxyphenyl)amino]butanohydrazide is an organic compound with the molecular formula C11H17N3O2 and a molecular weight of 223.27 g/mol This compound is characterized by the presence of a methoxyphenyl group attached to an amino butanohydrazide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)amino]butanohydrazide typically involves the reaction of 4-methoxyaniline with butanohydrazide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-[(4-Methoxyphenyl)amino]butanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The methoxyphenyl group can participate in substitution reactions, where other functional groups replace the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-[(4-Methoxyphenyl)amino]butanohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein binding.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)amino]butanohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 2-[(4-Methoxyphenyl)amino]ethanohydrazide
- 2-[(4-Methoxyphenyl)amino]propanohydrazide
- 2-[(4-Methoxyphenyl)amino]pentanohydrazide
Comparison: Compared to these similar compounds, 2-[(4-Methoxyphenyl)amino]butanohydrazide is unique due to its specific butanohydrazide backbone, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyanilino)butanehydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-10(11(15)14-12)13-8-4-6-9(16-2)7-5-8/h4-7,10,13H,3,12H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOASZMKPZLKPKM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN)NC1=CC=C(C=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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